4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS: 102151-86-0) is a nitroaromatic compound featuring a benzenecarbaldehyde core substituted with a 4-chlorophenylsulfanyl group at the 4-position, a nitro group at the 3-position, and an O-methyloxime functional group. The O-methyloxime moiety (CH=N-OCH3) replaces the aldehyde proton, enhancing stability and modulating reactivity .
Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMWSBDDIGEMB-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfenylation: The addition of a sulfanyl group to the nitrobenzene derivative, typically using a chlorophenyl sulfide in the presence of a base.
Oximation: The conversion of the aldehyde group to an O-methyloxime group, typically using methoxyamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 4-[(4-chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde O-methyloxime.
Reduction: Formation of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl alcohol O-methyloxime.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, primarily due to its structural features that may confer therapeutic properties.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could possess antibacterial properties. Research on related compounds suggests effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Antiviral Potential : Similar compounds have shown promise in inhibiting viral replication. For instance, studies on N-phenylbenzamide derivatives demonstrated significant antiviral activity against Hepatitis B Virus (HBV), suggesting that 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime might exhibit comparable efficacy .
- Anticancer Properties : Research into sulfonamide-based compounds has revealed their ability to induce apoptosis in cancer cells. Investigations into structurally similar compounds have indicated potential pathways for therapeutic applications in oncology .
Material Science
This compound's unique chemical structure allows for exploration in the development of advanced materials.
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Its reactivity may allow it to participate in cross-linking reactions, leading to more durable polymer networks.
Analytical Chemistry
This compound can serve as a useful reagent in analytical chemistry.
- Chromatography Applications : The compound can be utilized as a derivatizing agent for the analysis of aldehydes and ketones via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Its ability to form stable oximes enhances detection sensitivity and specificity .
Antimicrobial Studies
A series of experiments conducted on related sulfonamide compounds demonstrated significant antimicrobial activity against various pathogens. For example, derivatives were tested for Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, showing promising results that indicate potential for further development as antimicrobial agents .
Antiviral Effects
In vitro studies focusing on structurally related compounds have shown that modifications can lead to enhanced antiviral properties. One study highlighted that specific modifications increased the levels of A3G, a protein associated with antiviral activity, suggesting a pathway for further exploration with the target compound .
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Trends and Hypothetical Effects
Substituent Electronic Effects: Chlorophenyl vs. Trifluoromethyl (CF₃): The strong electron-withdrawing nature of CF₃ in CAS 303996-11-4 may enhance stability against enzymatic degradation, making it a candidate for drug development .
Oxime Functionalization: O-Methyloxime vs.
Spatial and Steric Effects :
Pharmacological Implications
- Medicinal Potential: The primary compound (CAS 102151-86-0) is marketed for medicinal use, suggesting optimized bioavailability and target engagement .
- Dichlorobenzyl Derivatives : Compounds like CAS 303996-10-3, with multiple chlorine atoms, may exhibit enhanced binding to hydrophobic pockets in proteins but face solubility challenges .
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime, also known by its CAS number 477851-87-9, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H11ClN2O3S
- Molar Mass : 322.77 g/mol
- CAS Number : 477851-87-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features which allow interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes such as DNA replication and transcription.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially through the disruption of cell wall synthesis or function.
- Anticancer Activity : Research has suggested that derivatives of this compound can induce apoptosis in cancer cells, possibly by activating caspases and other apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the phenyl rings and the nitro group significantly influence the biological activity of the compound. For instance:
- Substitution at the para position of the chlorophenyl group enhances enzyme inhibitory activity.
- The presence of the nitro group is essential for maintaining biological efficacy, as it participates in electron-withdrawing effects that stabilize reactive intermediates.
| Structural Feature | Effect on Activity |
|---|---|
| Para-substituted Chlorophenyl | Enhanced enzyme inhibition |
| Nitro group presence | Essential for biological efficacy |
Case Studies
- Anticancer Study : A study published in Cancer Research examined the effects of various nitro-substituted oximes on murine leukemia cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
- Antimicrobial Testing : In a study assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, derivatives of this compound demonstrated varying degrees of inhibition, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. Key findings include:
- Synthesis Optimization : Improved synthetic routes have been developed that increase yield and purity, facilitating further biological testing.
- In Vivo Studies : Preliminary in vivo studies suggest promising results in animal models, indicating potential therapeutic applications in oncology and infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
